2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol
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Overview
Description
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a methoxyphenol group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-bromophenylhydrazine: This is achieved by reacting 4-bromoaniline with hydrazine hydrate under reflux conditions.
Cyclization to form pyrazole: The 4-bromophenylhydrazine is then reacted with an appropriate β-diketone, such as acetylacetone, under acidic conditions to form the pyrazole ring.
Introduction of the methoxyphenol group: The final step involves the reaction of the pyrazole derivative with 5-methoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Modulating gene expression: The compound may influence the expression of genes involved in various cellular processes.
Inducing oxidative stress: It can generate reactive oxygen species (ROS) that affect cellular components.
Comparison with Similar Compounds
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol can be compared with other similar compounds, such as:
4-(4-bromophenyl)-3-methyl-1H-pyrazole: Lacks the methoxyphenol group, which may result in different biological activities.
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol: The substitution of bromine with chlorine can alter the compound’s reactivity and biological properties.
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxyphenol: The position of the methoxy group can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-10-16(11-3-5-12(18)6-4-11)17(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPNMZFPZYJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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